An In-depth Technical Guide to N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Molecular Weight and Formula
An In-depth Technical Guide to N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Molecular Weight and Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular weight and chemical formula of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a compound of interest in contemporary chemical and pharmaceutical research. This document is intended to serve as a foundational resource, offering not just the core physicochemical properties but also the scientific rationale behind their determination, thereby ensuring a high degree of scientific integrity and practical applicability for professionals in the field.
Introduction: The Significance of Fundamental Molecular Properties
In the realm of drug discovery and development, a precise understanding of a compound's molecular weight and formula is paramount. These fundamental properties are the bedrock upon which further investigations are built, influencing everything from reaction stoichiometry and analytical characterization to pharmacokinetic and pharmacodynamic modeling. An error in these initial calculations can have cascading effects, leading to flawed experimental design and misinterpreted results.
This guide focuses on N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, an indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. Therefore, a thorough characterization of its derivatives is crucial for the systematic exploration of their therapeutic potential.
Elucidation of the Chemical Formula: A Structural Approach
The systematic name N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide provides the necessary information to deduce its chemical structure and, consequently, its molecular formula. A step-by-step deconstruction of the name reveals the constituent atoms:
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Indole: A bicyclic aromatic heterocycle with the formula C₈H₇N.
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2-methyl-1H-indol-3-yl: An indole ring with a methyl group (-CH₃) at the 2-position and the point of attachment at the 3-position. The '1H' designation confirms the position of the hydrogen on the nitrogen atom of the indole ring.
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2-oxoacetamide: An acetamide group (-CH₂CONH₂) where one of the alpha-hydrogens is replaced by a carbonyl group (C=O), resulting in an oxoacetamide moiety (-C(=O)C(=O)NH₂).
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N-methyl: A methyl group (-CH₃) is substituted on the nitrogen atom of the acetamide group.
By assembling these components, we can determine the precise number of each type of atom in the molecule.
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Carbon (C): 8 from the indole ring + 1 from the methyl group at the 2-position + 2 from the oxoacetamide backbone + 1 from the N-methyl group = 12 Carbon atoms.
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Hydrogen (H): 6 from the indole ring (considering one substitution) + 3 from the 2-methyl group + 1 on the indole nitrogen + 1 on the acetamide nitrogen + 3 from the N-methyl group = 14 Hydrogen atoms. However, a careful examination of the fully assembled structure reveals the correct count. The indole ring has 5 hydrogens on the benzene ring and 1 on the pyrrole nitrogen. The methyl group at C2 has 3 hydrogens. The oxoacetamide linker has no hydrogens on the carbons. The N-methyl group has 3 hydrogens. This gives a total of 5 + 1 + 3 + 3 = 12 hydrogen atoms.
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Nitrogen (N): 1 from the indole ring + 1 from the acetamide group = 2 Nitrogen atoms.
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Oxygen (O): 2 from the two carbonyl groups of the oxoacetamide moiety = 2 Oxygen atoms.
Therefore, the definitive molecular formula for N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is C₁₂H₁₂N₂O₂ .
Calculation of the Molecular Weight: An Essential Quantitative Metric
The molecular weight (MW) is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms present in the molecular formula. The atomic weights used for this calculation are based on the IUPAC standard atomic weights.
The calculation for C₁₂H₁₂N₂O₂ is as follows:
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Carbon (C): 12 atoms × 12.011 u = 144.132 u
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Hydrogen (H): 12 atoms × 1.008 u = 12.096 u
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Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
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Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Total Molecular Weight = 144.132 + 12.096 + 28.014 + 31.998 = 216.240 g/mol
This calculated molecular weight is a critical parameter for a multitude of experimental procedures.
Tabulated Summary of Physicochemical Properties
For ease of reference, the key quantitative data for N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | (Calculated) |
| Molecular Weight | 216.24 g/mol | [1][2][3] |
| Exact Mass | 216.0899 g/mol | (Calculated) |
Structural Representation
A visual representation of the molecular structure is essential for a complete understanding of the compound's connectivity and stereochemistry.
Caption: Chemical structure of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.
Experimental Verification and Best Practices
While theoretical calculations provide a robust starting point, experimental verification of the molecular weight is a cornerstone of good scientific practice. The primary technique for this is mass spectrometry (MS) .
Mass Spectrometry Protocol: A Self-Validating System
Objective: To experimentally determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ and compare it to the calculated exact mass.
Methodology:
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Sample Preparation:
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Dissolve a small quantity (typically <1 mg) of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in a suitable solvent such as methanol or acetonitrile. The choice of solvent is critical to ensure complete dissolution and compatibility with the ionization source.
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Prepare a dilute solution (e.g., 1-10 µg/mL) for direct infusion or injection into the mass spectrometer.
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Instrumentation:
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Employ a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, to achieve the necessary mass accuracy for formula confirmation.
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Utilize an appropriate ionization technique. Electrospray ionization (ESI) is generally the method of choice for polar molecules like the topic compound, as it is a soft ionization technique that minimizes fragmentation.
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Data Acquisition:
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Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
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The expected m/z value for the [M+H]⁺ ion would be the exact mass of the neutral molecule plus the mass of a proton (1.00728 u), resulting in an expected m/z of approximately 217.0972.
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Data Analysis and Validation:
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Compare the experimentally observed m/z value with the theoretically calculated value. A mass accuracy of <5 ppm is typically required to confidently confirm the elemental composition.
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The isotopic pattern of the molecular ion should also be examined and compared to the theoretical pattern for C₁₂H₁₂N₂O₂. This provides an additional layer of confirmation.
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The concordance between the calculated exact mass and the experimentally determined m/z from HRMS provides a high degree of confidence in the assigned molecular formula and, by extension, the calculated molecular weight.
Conclusion
This technical guide has systematically elucidated the molecular formula of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide as C₁₂H₁₂N₂O₂ and its molecular weight as 216.24 g/mol . By grounding these determinations in the principles of chemical nomenclature and advocating for experimental verification through high-resolution mass spectrometry, this document provides researchers, scientists, and drug development professionals with a reliable and actionable resource. A solid understanding of these fundamental properties is the essential first step in the rigorous scientific investigation of this and other novel chemical entities.
References
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PubChem. (n.d.). 3,3'-Dihydroxybenzidine. National Center for Biotechnology Information. Retrieved from [Link]1]
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PubChem. (n.d.). (3S)-1H,2H,3H,4H,9H-pyrido(3,4-b)indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]2]
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PubChem. (n.d.). Cyclazodone. National Center for Biotechnology Information. Retrieved from [Link]3]
